2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
Description
2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is a ketone derivative featuring a pyridinylmethyl substituent on the dihydronaphthalenone scaffold.
Properties
CAS No. |
14711-41-2 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H15NO/c18-16-14(11-12-7-9-17-10-8-12)6-5-13-3-1-2-4-15(13)16/h1-4,7-10,14H,5-6,11H2 |
InChI Key |
LQEDVMDTNOBJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Adaptability
The reaction typically proceeds via acid-catalyzed enolization of the dihydronaphthalenone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone intermediate. While the original protocol used 4-methoxy-2-(trifluoromethyl)benzaldehyde, theoretical substitution with a pyridine-containing aldehyde would require careful optimization due to the electron-withdrawing nature of the pyridinyl group, which may retard enolization.
Key Conditions from Literature:
-
Catalyst: Dry HCl gas in acetic acid
-
Temperature: Room temperature
-
Duration: 7 days
-
Yield (for trifluoromethyl analog): ~60–70%
To adapt this method, synthetic access to 4-(hydroxymethyl)pyridine or its protected derivatives would be prerequisite. For instance, oxidation of 4-picolyl alcohol to the corresponding aldehyde could enable direct participation in the condensation.
Mannich Reaction: Three-Component Assembly of Heterocyclic Frameworks
The Mannich reaction offers a versatile platform for introducing nitrogen-containing substituents via a one-pot, three-component mechanism. A study leveraging ketonic Mannich bases, enolizable ketones, and ammonium acetate demonstrated efficient synthesis of pyridine and tetrahydroquinoline derivatives.
Application to Target Compound Synthesis
In this context, 3,4-dihydronaphthalen-1(2H)-one could serve as the enolizable ketone, reacting with a formaldehyde equivalent and a pyridine-containing amine. However, the target compound’s methylene linker (rather than an amine) necessitates post-Mannich modifications, such as dehydrogenation or reduction.
Reported Protocol for Analogous Systems:
-
Catalyst: Montmorillonite K-10
-
Solvent: Water (green chemistry approach)
-
Yield Range: 50–90% for pyridine derivatives
A plausible pathway involves:
-
Formation of a Mannich base from dihydronaphthalenone, formaldehyde, and a secondary amine.
-
Quaternization of the amine with pyridin-4-ylmethyl halide.
-
Elimination to install the methylene bridge.
Enolate Alkylation: Direct Introduction of Pyridinylmethyl Groups
Direct alkylation of the dihydronaphthalenone enolate represents the most straightforward route to install the pyridin-4-ylmethyl group. This method hinges on generating a regioselective enolate at the C2 position, followed by reaction with an electrophilic pyridinylmethyl reagent.
Enolate Formation and Reactivity
Base selection critically influences enolate regiochemistry. Bulky bases like LDA favor less hindered positions, while kinetic control may be achieved using NaHMDS at low temperatures. For example, alkylation of 2-chloro-4-fluoropyridine derivatives with sulfoxide-activated electrophiles achieved N-alkylation in yields up to 80%, suggesting analogous strategies for dihydronaphthalenones.
Hypothetical Reaction Scheme:
-
Enolate Generation: Dihydronaphthalenone + LDA → C2 enolate
-
Electrophilic Quench: Enolate + Pyridin-4-ylmethyl bromide → Target compound
Challenges:
-
Pyridin-4-ylmethyl halides are moisture-sensitive and may require in situ preparation.
-
Competing O-alkylation could necessitate protecting group strategies.
Pummerer-Type Reactions: Sulfoxide-Mediated Alkylation
The Pummerer reaction, which generates electrophilic intermediates from sulfoxides, has been employed for N-alkylation of pyridines. Adapting this method, a dihydronaphthalenone-linked sulfoxide could transfer the pyridinylmethyl group upon activation.
Mechanistic Insights and Adaptations
Triflic anhydride (TfO) activation of sulfoxides generates highly electrophilic thionium ions, which react with nucleophiles. In a reported example, benzyl 6-fluoro-2-pyridyl sulfoxide yielded thiazolo[3,2-a]pyridin-5-ones upon reaction with olefins. For the target compound, a analogous sulfoxide precursor could be designed to transfer the pyridin-4-ylmethyl moiety to the dihydronaphthalenone enolate.
Critical Parameters from Literature:
-
Activator: TfO (1.2 eq)
-
Temperature: −43°C to room temperature
-
Solvent: Dichloromethane
-
Yield: 47–97%
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The compound 2-(pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, also referred to as 2-(pyridin-4-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one, has the molecular formula . While specific applications and case studies for 2-(pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one are not widely documented in the provided search results, related compounds such as 3,4-dihydronaphthalen-1(2H)-one derivatives have notable applications .
Structural Information
- Molecular Formula:
- SMILES: C1CC2=CC=CC=C2C(=O)C1CC3=CC=NC=C3
- InChI: InChI=1S/C16H15NO/c18-16-14(11-12-7-9-17-10-8-12)6-5-13-3-1-2-4-15(13)16/h1-4,7-10,14H,5-6,11H2
Applications of Related Compounds
- 3,4-Dihydronaphthalen-1(2H)-one Derivatives: Some derivatives are used as modulators of allergic and inflammatory reactions, possessing anti-tumor and anti-inflammatory activities .
- (E)-7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2 H)-one: This compound was synthesized via the Claisen–Schmidt condensation reaction and has potential biological activity due to its twisted configuration, which may increase interactions with bioactive molecules .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 238.12265 | 154.3 |
| $$M+Na]+ | 260.10459 | 170.3 |
| $$M+NH4]+ | 255.14919 | 164.3 |
| $$M+K]+ | 276.07853 | 160.8 |
| $$M-H]- | 236.10809 | 159.8 |
| $$M+Na-2H]- | 258.09004 | 163.8 |
| $$M]+ | 237.11482 | 158.3 |
| $$M]- | 237.11592 | 158.3 |
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target .
Comparison with Similar Compounds
Structural and Conformational Variations
- E/Z Configuration : Benzylidene derivatives predominantly adopt the E-configuration due to steric and electronic stabilization, as confirmed by X-ray crystallography .
- Ring Conformation: The dihydronaphthalenone ring often deviates from a classical chair conformation when conjugated with planar substituents (e.g., benzylidene), influencing reactivity and binding .
- Hydrogen Bonding : Substituents like methoxy or pyridinylmethyl enhance hydrogen-bonding interactions, critical for target engagement in biological systems .
Pharmacological Profiles
- Anti-Inflammatory Activity: Derivatives with α,β-unsaturated ketones and halogen substituents (e.g., fluoro, bromo) show enhanced inhibition of inflammatory mediators like NO .
- Anticancer Potential: Dichlorophenyl and bromo-substituted analogs exhibit cytotoxicity via apoptosis induction and kinase inhibition .
- Neuroprotective Effects : Longer substituents (e.g., benzyloxy chains) improve activity against neuroinflammation by modulating NF-κB pathways .
Biological Activity
2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structure, which combines a naphthalene backbone with a pyridine substituent. This compound belongs to the class of 3,4-dihydronaphthalenones, known for their diverse chemical properties and potential biological activities. The molecular formula is CHNO, with a molecular weight of 237.30 g/mol .
Biological Activity
Research indicates that 2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one exhibits notable biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress and related diseases .
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects, particularly in models of Parkinson's disease. It has been reported to reverse locomotor activity in reserpinized rats and exhibits potent activity at dopamine D2 and D3 receptors .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making them potential candidates for therapeutic applications .
The biological mechanisms underlying the activity of 2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one are still being elucidated. Key interactions include:
- Binding Affinity : Binding assays have indicated that this compound interacts effectively with dopamine receptors, which may contribute to its neuroprotective effects .
- Chelation Properties : The ability to chelate iron has been noted, suggesting a mechanism that may protect against oxidative damage by reducing free iron levels .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one. The following table summarizes some notable examples and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Structure | Base structure without substitution |
| 6-Methyl-3,4-dihydronaphthalen-1(2H)-one | Structure | Methyl group at position 6 |
| 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one | Structure | Ethyl group at position 7 |
| 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | Structure | Hydroxy group enhances reactivity |
The uniqueness of 2-(Pyridin-4-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one lies in its combination of the naphthalene framework with a pyridine substituent, leading to distinct biological activities compared to other similar compounds .
Case Studies
Recent studies have explored the efficacy of this compound in various biological models:
- Parkinson's Disease Model : A study demonstrated that the compound significantly improved locomotor activity in reserpinized rats, indicating potential therapeutic effects for neurodegenerative diseases .
- Antioxidant Studies : In vitro assays showed that the compound exhibited strong antioxidant activity through its ability to scavenge free radicals and reduce oxidative stress markers .
Q & A
Q. Methodological approaches :
Michael addition : React α,β-unsaturated ketones with guanidine hydrochloride to introduce polar amine groups, enhancing solubility while retaining antitumor activity .
Fluorination : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at positions 7 or 2 to balance lipophilicity and solubility .
Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
Trade-offs : Increased polarity may reduce membrane permeability; validate via logP calculations and PAMPA assays .
Advanced: How do structural modifications (e.g., fluorination) influence biological activity?
Substituent effects are critical for structure-activity relationships (SAR):
Mechanistic insight : Fluorine atoms enhance electronegativity and hydrogen-bonding potential, improving target binding .
Advanced: How to resolve contradictions in biological activity data across derivatives?
Comparative SAR analysis : Systematically vary substituents (e.g., -OCH₃ vs. -CF₃) and assess activity against standardized cell lines (e.g., MDA-MB-231) .
Crystallographic validation : Confirm molecular conformation (e.g., dihedral angles >60° reduce coplanarity and bioactivity) .
Assay standardization : Use identical protocols for cytotoxicity (MTT assay) and enzyme inhibition (fluorescence polarization) .
Case study : Discrepancies in IC₅₀ values for fluorinated derivatives were resolved by controlling solvent polarity and cell passage number .
Advanced: How can computational methods predict reactivity of α,β-unsaturated ketones in these derivatives?
Docking studies : Model interactions with targets (e.g., Bcl-2) using AutoDock Vina; prioritize derivatives with binding energies <−8 kcal/mol .
DFT calculations : Optimize transition states for Claisen-Schmidt condensation to predict regioselectivity (e.g., E/Z isomer ratios) .
MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to guide synthetic prioritization .
Validation : Cross-reference computational results with experimental NMR coupling constants (e.g., J = 12–16 Hz for trans olefins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
